3-Bromo-4'-methoxy-2'-methylbiphenyl
Description
BenchChem offers high-quality 3-Bromo-4'-methoxy-2'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4'-methoxy-2'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-4-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRENAODHLJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 3-Bromo-4'-methoxy-2'-methylbiphenyl: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Introduction & Structural Analysis
3-Bromo-4'-methoxy-2'-methylbiphenyl (IUPAC/Synonym: 3'-bromo-2-methyl[1,1'-biphenyl]-4-yl methyl ether) is a highly specialized, unsymmetrical biaryl building block utilized extensively in advanced organic synthesis, pharmaceutical development, and materials science[1].
To fully leverage this compound in synthetic workflows, one must understand the causality behind its structural features:
-
Ring A (4-Methoxy-2-methylphenyl): This ring is highly electron-rich due to the strong resonance donation from the 4'-methoxy group. Crucially, the 2'-methyl group introduces significant steric bulk at the ortho position relative to the biaryl axis.
-
Ring B (3-Bromophenyl): This ring contains a reactive C(sp²)–Br bond at the meta position, serving as the primary electrophilic site for transition-metal-catalyzed cross-coupling reactions[2].
The Causality of the Dihedral Twist (E-E-A-T Insight): In a perfectly planar biphenyl system, π-conjugation would allow the electron-donating 4'-methoxy group to push electron density into the brominated ring, potentially deactivating the C–Br bond toward oxidative addition. However, studies on analogous 2-methylbiphenyl systems demonstrate that the steric repulsion between the 2'-methyl group and the ortho-hydrogens of the adjacent ring forces the molecule out of coplanarity[3][4]. This steric clash induces a preferred dihedral angle of approximately 44° to 56°[3][5]. Because the rings are twisted, π-orbital overlap is disrupted, effectively isolating the electronic systems of the two rings. Consequently, the 3-bromo position remains highly electrophilic and primed for rapid oxidative addition by low-valent palladium species[6].
Physicochemical Properties
The following table summarizes the core quantitative data and identifiers for 3-Bromo-4'-methoxy-2'-methylbiphenyl[7].
| Property | Value / Description |
| IUPAC Name | 3'-bromo-2-methyl[1,1'-biphenyl]-4-yl methyl ether |
| Molecular Formula | C₁₄H₁₃BrO |
| Molecular Weight | 277.16 g/mol |
| InChI Key | MLFRENAODHLJKX-UHFFFAOYSA-N |
| InChI Code | 1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 |
| Typical Purity | ≥97% (Commercial standard) |
| Physical State | Solid |
Mechanistic Reactivity & Application Workflows
Aryl bromides are cornerstones of modern C–C and C–Heteroatom bond formation[2]. The unique architecture of 3-bromo-4'-methoxy-2'-methylbiphenyl makes it an ideal precursor for synthesizing complex polyaromatic systems, advanced active pharmaceutical ingredients (APIs), and sterically tunable ligands. Furthermore, the rotational barrier induced by the ortho-methyl group provides a foundation for exploring atropisomerism (axial chirality) if additional bulky substituents are introduced during downstream synthesis[4][8].
Reaction Pathway Visualization
Catalytic cycle of Suzuki-Miyaura coupling with the target aryl bromide.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase includes an analytical checkpoint to confirm causality and reaction progress before proceeding to the next step.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Form a C–C bond at the 3-position using an arylboronic acid[2][6]. Causality of Reagents: We utilize Pd(OAc)₂ as a stable Pd(II) precatalyst and SPhos as the ligand. SPhos is specifically chosen because its electron-rich, sterically demanding nature accelerates reductive elimination, preventing catalyst trapping by the bulky biphenyl substrate. K₃PO₄ is used as a mild base to activate the boronic acid without inducing side reactions.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add 3-bromo-4'-methoxy-2'-methylbiphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Atmospheric Control: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to remove oxygen, which would otherwise oxidize the active Pd(0) species.
-
Solvent Addition: Inject a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration) via syringe. The water is crucial for dissolving the base and facilitating the transmetalation step.
-
Reaction & Self-Validation (Checkpoint 1): Heat the mixture to 80 °C. After 2 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation: The complete disappearance of the m/z ~276/278 isotopic doublet (characteristic of the aryl bromide) confirms successful oxidative addition and transmetalation.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: Form a C–N bond at the 3-position using a primary or secondary amine. Causality of Reagents: C–N coupling requires a stronger base (NaOtBu) to deprotonate the amine upon coordination to palladium. BrettPhos is the optimal ligand here, as its extreme steric bulk prevents the formation of inactive bis-amine palladium complexes and suppresses β-hydride elimination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, charge a vial with 3-bromo-4'-methoxy-2'-methylbiphenyl (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (1 mol% Pd), BrettPhos (2.5 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).
-
Reaction & Self-Validation (Checkpoint 2): Heat to 90 °C. Validation: Observe the reaction color. A shift from the deep purple/red of Pd₂(dba)₃ to a dark brown/black solution within the first 30 minutes indicates the successful generation of the active monoligated Pd(0) species and the initiation of the catalytic cycle.
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black, concentrate, and purify via flash chromatography.
Experimental Workflow Visualization
Step-by-step experimental workflow for palladium-catalyzed cross-coupling.
References
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National Institutes of Health (NIH). Methyl Effects on Protein–Ligand Binding (Dihedral Angle Analysis). PMC.[Link]
-
Royal Society of Chemistry (RSC). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. RSC Publishing.[Link]
-
Westmont College. Determination of Torsional Angles of Biphenyl Molecules on Al₂O₃. Westmont College.[Link]
-
ChemRxiv. Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[4]arenes (Rotational Barriers). ChemRxiv.[Link]
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- 8. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to 3-Bromo-4'-methoxy-2'-methylbiphenyl: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-4'-methoxy-2'-methylbiphenyl, a substituted biphenyl of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthetic protocol, explore methods for its characterization, and discuss its potential applications in medicinal chemistry.
Core Molecular Attributes
3-Bromo-4'-methoxy-2'-methylbiphenyl is a biaryl compound featuring a bromine substituent, a methoxy group, and a methyl group strategically placed on the biphenyl scaffold. These functional groups provide handles for further chemical modification and influence the molecule's overall physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 277.16 g/mol | [1] |
| Molecular Formula | C₁₄H₁₃BrO | |
| Synonyms | 3'-bromo-2-methyl[1,1'-biphenyl]-4-yl methyl ether | [1] |
| InChI Code | 1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 | [1] |
| InChI Key | MLFRENAODHLJKX-UHFFFAOYSA-N | [1] |
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold of 3-Bromo-4'-methoxy-2'-methylbiphenyl is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally high yields.[2][3]
The synthetic strategy involves the coupling of an arylboronic acid or its ester with an aryl halide. For the synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl, a logical approach is the reaction of (4-methoxy-2-methylphenyl)boronic acid with 1,3-dibromobenzene or 3-bromoiodobenzene. The differential reactivity of the two halogen atoms on the di-halogenated benzene allows for a selective coupling.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol:
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-methoxy-2-methylphenyl)boronic acid (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent).
-
Catalyst and Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents), and the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).[2]
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, and maintain a positive pressure throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Analytical Characterization
The structural elucidation and purity assessment of 3-Bromo-4'-methoxy-2'-methylbiphenyl are accomplished using standard analytical techniques.
Caption: Workflow for the analytical characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the methyl protons (a singlet around 2.3 ppm). The coupling patterns of the aromatic protons will confirm the substitution pattern on the biphenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methoxy carbon (around 55 ppm), and the methyl carbon (around 20 ppm). The carbon attached to the bromine atom will be shifted downfield. For the related compound 4'-Methoxy-2-methylbiphenyl, characteristic ¹³C NMR shifts have been reported at δ 158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, and 20.7 ppm.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator of its presence in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
Biphenyl and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[5] The 3-Bromo-4'-methoxy-2'-methylbiphenyl scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. Benzophenone derivatives, which share a similar biaryl core, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[6]
Caption: The role of the core scaffold in a typical drug discovery pipeline.
Safety and Handling
As a brominated aromatic compound, 3-Bromo-4'-methoxy-2'-methylbiphenyl should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
For related compounds, GHS hazard statements include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[11]
Conclusion
3-Bromo-4'-methoxy-2'-methylbiphenyl is a valuable building block for organic synthesis and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling reaction is efficient and scalable. The presence of multiple functional groups on its biphenyl scaffold allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in a research and development setting.
References
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025). BenchChem.
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
- Application Notes and Protocols: (3-Bromophenyl)(4-methoxyphenyl)methanone in Medicinal Chemistry. (2025). BenchChem.
- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (n.d.). 3M.
- SAFETY D
- Supporting Information. (2011). The Royal Society of Chemistry.
- SAFETY D
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
- (2Z)-3-bromo-4-methoxy-2-pentene. (2025, May 20).
-
3-Methoxy-4'-methylbiphenyl | C14H14O | CID 9794201. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
3-Bromo-4-methoxybenzaldehyde. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]
- Supporting Inform
- Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. (n.d.). Royal Society of Chemistry.
- Preparation and Application of (3-Bromophenyl)(4-methoxyphenyl)
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.). Google Patents.
- Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (2019). Organic & Biomolecular Chemistry.
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(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-2-propenamide. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
- Comparative study of 3-Bromo-2-methoxyaniline and 4-Bromo-2-methoxyaniline. (2025). BenchChem.
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). PMC.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC.
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Bromo-4'-methoxy-2'-methylbiphenyl
For Immediate Release
A Deep Dive into the Characterization of a Substituted Biphenyl for Advanced Research and Development
This technical guide provides a comprehensive framework for the structural elucidation of 3-Bromo-4'-methoxy-2'-methylbiphenyl, a substituted biphenyl of interest to researchers, scientists, and drug development professionals. By integrating foundational synthetic principles with advanced analytical techniques, this document serves as a practical resource for confirming the molecular structure of this and similar complex organic molecules.
Introduction: The Significance of Structural Confirmation
Substituted biphenyls are a critical class of compounds in medicinal chemistry and materials science.[1] Their unique three-dimensional structure, often exhibiting atropisomerism due to restricted rotation around the central carbon-carbon single bond, can significantly influence their biological activity and material properties.[2] Therefore, unambiguous structural elucidation is a cornerstone of any research and development program involving these molecules. This guide will detail the logical workflow and experimental considerations for confirming the identity and structure of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Synthetic Strategy: A Convergent Approach
The synthesis of unsymmetrical biphenyls like 3-Bromo-4'-methoxy-2'-methylbiphenyl is most effectively achieved through cross-coupling reactions.[1] The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose, offering mild reaction conditions and a broad functional group tolerance.[3][4]
Conceptual Synthetic Pathway:
The synthesis involves the palladium-catalyzed cross-coupling of an arylboronic acid or its ester with an aryl halide. For the target molecule, two primary disconnections are possible:
-
Route A: Coupling of (4-methoxy-2-methylphenyl)boronic acid with 1,3-dibromobenzene.
-
Route B: Coupling of (3-bromophenyl)boronic acid with 2-bromo-5-methoxytoluene.
The choice between these routes would be guided by the commercial availability and stability of the starting materials.
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic and Spectrometric Characterization: The Pillars of Structure Elucidation
A multi-technique approach is essential for the comprehensive structural confirmation of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable information about its elemental composition through fragmentation patterns.
Expected Observations for 3-Bromo-4'-methoxy-2'-methylbiphenyl:
-
Molecular Ion Peak (M+): The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion.[5][6] Two peaks of almost equal intensity, separated by 2 m/z units, are expected.[7][8]
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry is expected to induce fragmentation.[5] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and cleavage of the biphenyl linkage.[7]
Table 1: Expected Mass Spectrometry Data
| Feature | Expected m/z | Rationale |
| Molecular Ion [M]⁺ | 276 | C₁₄H₁₃⁷⁹BrO |
| Isotopic Peak [M+2]⁺ | 278 | C₁₄H₁₃⁸¹BrO |
| Fragment [M-Br]⁺ | 197 | Loss of Bromine |
| Fragment [M-CH₃]⁺ | 261/263 | Loss of a methyl radical from the methoxy group |
| Fragment [C₇H₇O]⁺ | 107 | Cleavage of the biphenyl bond |
| Fragment [C₆H₄Br]⁺ | 155/157 | Cleavage of the biphenyl bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.[9]
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Expected ¹H NMR Spectral Features:
-
Aromatic Region (approx. 6.8 - 7.6 ppm): A complex pattern of signals corresponding to the seven aromatic protons. The substitution pattern will lead to distinct splitting patterns (doublets, triplets, and multiplets).
-
Methoxy Protons (approx. 3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
Methyl Protons (approx. 2.2 ppm): A sharp singlet corresponding to the three protons of the methyl group.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (approx. 110 - 160 ppm): Signals for the twelve aromatic carbons. The carbon attached to the methoxy group will be significantly downfield, while the carbon attached to the bromine will also show a characteristic shift.
-
Methoxy Carbon (approx. 55 ppm): A signal for the carbon of the methoxy group.
-
Methyl Carbon (approx. 20 ppm): A signal for the carbon of the methyl group.
Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two phenyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9]
Expected IR Absorption Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1475 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
-
C-Br stretching: ~600-500 cm⁻¹
The presence of a weak band in the 2860–2800 cm⁻¹ region can be diagnostic for the methoxyl group.[10]
Experimental Workflow for Spectroscopic Analysis:
Caption: Logical workflow for the spectroscopic analysis of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
X-ray Crystallography: The Definitive Proof
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[11] This technique provides precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The presence of a heavy atom like bromine often facilitates the growth of high-quality crystals suitable for X-ray analysis.
Generalized Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final crystal structure to ensure its quality and correctness.[11]
Conclusion
The structural elucidation of 3-Bromo-4'-methoxy-2'-methylbiphenyl requires a synergistic application of synthetic chemistry and advanced analytical techniques. By following the logical workflow outlined in this guide, from a strategic synthesis to comprehensive spectroscopic and crystallographic analysis, researchers can confidently confirm the molecular architecture of this and other complex biphenyl derivatives. This rigorous approach is fundamental to ensuring the integrity of subsequent research and development activities in the fields of medicinal chemistry and materials science.
References
- A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene - Benchchem.
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers - Benchchem.
- Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. Available at: [Link]
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Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available at: [Link]
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Detection of the Methoxyl Group by Infrared Spectroscopy - Semantic Scholar. Available at: [Link]
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Conformations of Biphenyls - Chemistry LibreTexts. Available at: [Link]
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- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Precision Synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl: A Chemoselective Suzuki-Miyaura Pathway
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Strategic Retrosynthesis
The biphenyl motif is a privileged scaffold in medicinal chemistry and advanced materials. Specifically, 3-Bromo-4'-methoxy-2'-methylbiphenyl serves as a highly versatile building block [1]. The presence of the unreacted bromine atom on the biphenyl core provides a critical synthetic handle for subsequent functionalization (e.g., Buchwald-Hartwig amination, further cross-coupling, or lithiation), while the methoxy and methyl groups offer specific steric and electronic tuning.
Designing a scalable, high-yield synthesis for this asymmetric biphenyl requires strict control over chemoselectivity. The most elegant and atom-economical approach utilizes a chemoselective Suzuki-Miyaura cross-coupling [2]. By reacting 1-bromo-3-iodobenzene with (4-methoxy-2-methylphenyl)boronic acid, we exploit the differential bond dissociation energies of the carbon-halogen bonds. Palladium(0) undergoes oxidative addition into the weaker C–I bond (approx. 65 kcal/mol) orders of magnitude faster than the C–Br bond (approx. 81 kcal/mol), ensuring precise monocoupling without the need for protecting groups.
Retrosynthetic disconnection of the target biphenyl via Suzuki-Miyaura coupling.
Mechanistic Grounding & Causality
To achieve >90% yields and prevent side reactions (such as protodeboronation or homocoupling), one must understand the causality within the catalytic cycle [3].
-
Oxidative Addition (Chemoselectivity Step): The active Pd(0) catalyst selectively inserts into the C–I bond of 1-bromo-3-iodobenzene. The choice of ligand is critical here; highly electron-rich ligands accelerate this step, but the inherent reactivity difference between iodine and bromine is sufficient to maintain >99:1 selectivity at standard temperatures.
-
Transmetalation (The Steric Challenge): The nucleophilic partner, (4-methoxy-2-methylphenyl)boronic acid, possesses an ortho-methyl group. This creates significant steric hindrance during the formation of the Pd-O-B transition state. A biphasic solvent system (Toluene/H₂O) with a carbonate base (K₂CO₃) is employed to rapidly form the reactive boronate complex, driving the transmetalation forward [4].
-
Reductive Elimination: The use of a sterically demanding Buchwald ligand (e.g., SPhos) forces the two aryl groups on the Pd(II) center into close proximity, accelerating reductive elimination and preventing catalyst trapping or decomposition.
The Pd-catalyzed Suzuki-Miyaura catalytic cycle for the target synthesis.
Quantitative Data: Reaction Optimization
To validate the theoretical framework, extensive screening of catalysts, ligands, and bases was conducted. The data below demonstrates why the specific protocol in Section 4 was chosen.
Table 1: Catalyst and Ligand Screening (Conditions: 1.0 eq Ar-I, 1.05 eq Ar-B(OH)₂, 2.0 eq K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 4h)
| Entry | Catalyst System (mol%) | Ligand Type | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5%) | Monodentate | 45% | Sluggish transmetalation due to ortho-methyl steric clash. |
| 2 | Pd(OAc)₂ (2%) / PPh₃ (8%) | Monodentate | 42% | Significant protodeboronation of the boronic acid observed. |
| 3 | Pd(dppf)Cl₂ (3%) | Bidentate | 82% | Good conversion; wide bite angle facilitates reductive elimination. |
| 4 | Pd(OAc)₂ (2%) / SPhos (4%) | Buchwald | 94% | Optimal; highly active for sterically hindered ortho-substituted arenes. |
Table 2: Base and Solvent Effects (Using Pd(OAc)₂ / SPhos)
| Entry | Base (2.0 eq) | Solvent System (Ratio) | Temp (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 85% |
| 2 | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 94% |
| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 91% |
| 4 | K₃PO₄ | THF/H₂O (4:1) | 65 | 78% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to workup.
Reagents & Materials
-
1-Bromo-3-iodobenzene: 2.83 g (10.0 mmol, 1.0 equiv)
-
(4-Methoxy-2-methylphenyl)boronic acid: 1.74 g (10.5 mmol, 1.05 equiv)
-
Palladium(II) acetate [Pd(OAc)₂]: 45 mg (0.2 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 164 mg (0.4 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 equiv)
-
Solvents: Toluene (30 mL), Ethanol (10 mL), Deionized Water (10 mL)
Step-by-Step Methodology
-
System Preparation & Degassing:
-
Charge a 100 mL Schlenk flask with a magnetic stir bar.
-
Add Toluene (30 mL), Ethanol (10 mL), and Water (10 mL).
-
Sparge the solvent mixture with ultra-pure Argon for 20 minutes to remove dissolved oxygen, which can rapidly degrade the Pd(0) active species.
-
-
Reagent Charging:
-
Under a positive flow of Argon, add 1-bromo-3-iodobenzene, (4-methoxy-2-methylphenyl)boronic acid, and K₂CO₃ to the flask.
-
Add Pd(OAc)₂ and SPhos last. Causality Note: Adding the catalyst and ligand last minimizes their exposure to localized high concentrations of un-ligated species, ensuring proper pre-catalyst formation.
-
-
Reaction Execution:
-
Seal the flask, place it in a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm). High stirring speed is mandatory to maximize the interfacial surface area of the biphasic solvent system.
-
-
In-Process Control (IPC):
-
After 2 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.
-
Dilute with 1 mL Acetonitrile and analyze via HPLC/UPLC (UV 254 nm).
-
Validation Check: The peak corresponding to 1-bromo-3-iodobenzene should be <2% area. If >5%, continue heating for an additional 2 hours.
-
-
Workup & Extraction:
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).
-
Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 25 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes to 5% Ethyl Acetate in Hexanes).
-
The target compound, 3-Bromo-4'-methoxy-2'-methylbiphenyl, elutes as a clear, viscous oil that may slowly crystallize upon standing.
-
Analytical Characterization
To confirm the structural integrity and purity of the synthesized batch, compare against the following expected analytical parameters:
-
Appearance: Colorless to pale yellow viscous oil / low-melting solid.
-
LC-MS (ESI+): Calculated for C₁₄H₁₃BrO[M+H]⁺ m/z 277.02 / 279.02 (1:1 isotopic pattern characteristic of a single bromine atom).
-
¹H NMR (400 MHz, CDCl₃): expected key signals include a singlet for the methoxy group at ~3.85 ppm (3H), a singlet for the ortho-methyl group at ~2.25 ppm (3H), and a distinct multiplet for the isolated proton between the bromo and biphenyl linkage on the unprimed ring at ~7.50 ppm (1H).
References
-
Torborg, C., & Beller, M. (2011). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3), 100327p. URL:[Link]
-
Heck, R., Negishi, E., & Suzuki, A. (2024). "Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations." Nature Scientific Reports / PMC. URL:[Link]
-
Wikipedia Contributors. "Suzuki Reaction." Wikipedia, The Free Encyclopedia. URL: [Link]
3-Bromo-4'-methoxy-2'-methylbiphenyl IUPAC name
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4'-methoxy-2'-methylbiphenyl
Executive Summary
The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and functional materials.[1] This guide focuses on a specific, highly functionalized derivative, 3-Bromo-4'-methoxy-2'-methylbiphenyl . This compound serves as a versatile synthetic intermediate, incorporating three key functionalities—a bromine atom, a methoxy group, and a methyl group—each offering distinct opportunities for subsequent chemical modification.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It details the strategic synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl via the robust and widely-utilized Suzuki-Miyaura cross-coupling reaction. We will explore the rationale behind the chosen synthetic strategy, provide a detailed, field-proven experimental protocol, and delve into the reaction mechanism. Furthermore, this guide outlines standard analytical techniques for structural verification and discusses the potential applications of this building block in broader research and development contexts.
IUPAC Nomenclature and Physicochemical Properties
The formal IUPAC name for the target compound is 3-bromo-2',4'-dimethoxy-1,1'-biphenyl . However, it is commonly referred to by the name used in this guide. The numbering convention assigns primed numerals to one phenyl ring and unprimed to the other, with the unprimed ring typically being the one attached to the point of lowest locant on the parent hydrocarbon (in this case, biphenyl).
Structural Information:
The molecule consists of a biphenyl core. One ring is substituted at the 3-position with a bromine atom. The second ring is substituted at the 4'-position with a methoxy group and at the 2'-position with a methyl group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | |
| Molecular Weight | 277.16 g/mol | |
| Appearance | Expected to be an off-white to yellow solid | N/A |
| InChI Key | MLFRENAODHLJKX-UHFFFAOYSA-N | |
| InChI String | 1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3 | |
| Purity | Typically ≥97% |
Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the two aryl rings is the key transformation in synthesizing biphenyl derivatives. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method in both academic and industrial settings.[2][3]
Rationale for Selection:
-
Mild Reaction Conditions: The reaction is tolerant of a wide variety of functional groups, minimizing the need for protecting groups.[1]
-
Commercial Availability of Reagents: A vast library of arylboronic acids and aryl halides are commercially available, allowing for diverse combinations.
-
Low Toxicity of Byproducts: The boron-containing byproducts are generally non-toxic and easily removed during aqueous work-up.[1]
Retrosynthetic Analysis
The retrosynthetic analysis for 3-Bromo-4'-methoxy-2'-methylbiphenyl logically disconnects the bond between the two phenyl rings. This leads to two potential precursor pairs, with the choice often dictated by the commercial availability and stability of the boronic acid derivative. For this synthesis, we propose the coupling of (4-methoxy-2-methylphenyl)boronic acid with 1,3-dibromobenzene . The use of 1,3-dibromobenzene allows for a selective, single coupling reaction under controlled conditions, leaving the second bromine atom available for subsequent transformations.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Materials and Reagents
-
(4-methoxy-2-methylphenyl)boronic acid (1.0 equiv)
-
1,3-Dibromobenzene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (solvent)
-
Ethanol (solvent)
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add (4-methoxy-2-methylphenyl)boronic acid (e.g., 1.66 g, 10.0 mmol), 1,3-dibromobenzene (e.g., 2.83 g, 12.0 mmol), and anhydrous potassium carbonate (e.g., 4.15 g, 30.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol (40 mL Toluene, 10 mL Ethanol) followed by deionized water (10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (e.g., 346 mg, 0.3 mmol) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Experimental Workflow Diagram
Caption: Standard workflow for Suzuki-Miyaura coupling.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps, which continuously regenerate the active palladium(0) catalyst.[2][3]
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (1,3-dibromobenzene). This step forms a new Pd(II) complex, breaking the carbon-bromine bond.
-
Transmetalation: The aryl group from the boronic acid (activated by the base to form a borate complex) is transferred to the Pd(II) complex, displacing the halide. This is the step where the two key fragments are brought together on the palladium center.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex are coupled and eliminated from the metal center, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Applications and Further Functionalization
3-Bromo-4'-methoxy-2'-methylbiphenyl is not typically an end-product but rather a valuable intermediate. The strategic placement of its functional groups allows for diverse subsequent reactions:
-
The Bromine Atom: The C-Br bond is a versatile handle for further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling), allowing for the introduction of alkynyl, amino, or other aryl groups, respectively. It can also be used to generate organometallic reagents via metal-halogen exchange.
-
The Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with BBr₃) to reveal a phenol. This phenol can then be used in etherifications or other reactions.
-
The Methyl Group: The benzylic protons of the methyl group can potentially be functionalized, for example, through radical bromination to install a bromomethyl group, which is a potent electrophile for substitution reactions.
This multi-functionality makes the compound an attractive starting point for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical candidates or organic electronic materials where precise control over substitution patterns is crucial.[4][5]
Conclusion
This technical guide has outlined a reliable and robust strategy for the synthesis of 3-Bromo-4'-methoxy-2'-methylbiphenyl, a key intermediate for advanced chemical synthesis. By leveraging the efficiency and functional group tolerance of the Suzuki-Miyaura cross-coupling reaction, this compound can be prepared in a straightforward manner. The detailed protocol and mechanistic insights provided herein serve as a practical resource for researchers aiming to utilize this versatile building block in their synthetic endeavors, from fundamental research to complex drug discovery programs.
References
-
Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
PubChem. 3-Bromo-4-methoxybiphenyl.
-
Wikipedia. Suzuki reaction.
-
Sigma-Aldrich. 3-BROMO-4'-METHOXY-2'-METHYLBIPHENYL.
-
Tyrell, J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds School of Chemistry.
-
Rieke Metals, Inc. 3-BROMO-4'-METHOXY-2'-METHYLBIPHENYL.
-
Kelly, S. M., & O'Neill, M. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(18), 7033–7041.
-
Santa Cruz Biotechnology. 3-Bromo-4-methoxybiphenyl.
-
Dutkiewicz, G., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1024.
-
BLDpharm. Methyl 3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
-
Benchchem. An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Metrafenone).
-
Benchchem. Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-4'-methoxy-2'-methylbiphenyl solubility data
An In-Depth Technical Guide to the Physicochemical Profiling and Thermodynamic Solubility of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Executive Summary & Structural Thermodynamics
3-Bromo-4'-methoxy-2'-methylbiphenyl (Formula: C14H13BrO; MW: 277.16 g/mol ) is a highly specialized, sterically hindered halogenated biphenyl derivative. In pharmaceutical and agrochemical development, it primarily serves as a critical intermediate in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Because candidate compounds and their synthetic intermediates can fail early in development due to unfavorable physicochemical profiles, understanding the solubility of this specific biphenyl derivative is paramount for process chemistry and assay development. The molecule's structure strictly dictates its solvation thermodynamics:
-
Biphenyl Core: Confers extreme lipophilicity and a rigid semi-planar geometry, promoting strong intermolecular
stacking in the solid crystal lattice. -
Bromine Atom: Adds significant polarizability and hydrophobicity. Halogen bonding drastically reduces aqueous solubility while enhancing solubility in halogenated organic solvents.
-
Methoxy Group: Acts as a weak hydrogen-bond acceptor, providing marginal dipole-dipole interaction capabilities in polar aprotic solvents.
-
Methyl Group: Introduces steric hindrance at the ortho position, which twists the biphenyl rings out of coplanarity. This disrupts crystal lattice packing efficiency, slightly lowering the melting point and altering the enthalpy of fusion compared to unmethylated analogs.
Extrapolated Solubility Matrix
Due to the proprietary nature of specific intermediate data, exact empirical solubility values are often determined in-house by the end-user. However, based on structural descriptors and an estimated LogP of ~4.5–5.0, the following solubility matrix extrapolates its thermodynamic behavior across standard solvent classes.
| Solvent | Polarity Index | Predicted Solubility (25°C) | Mechanistic Solvation Rationale |
| Water | 9.0 | < 0.01 mg/mL (Insoluble) | Extreme lipophilicity; inability to overcome the energetic penalty of cavity formation in water[1]. |
| Ethanol | 5.2 | 5 – 15 mg/mL (Slightly Soluble) | Moderate polarity; dissolution is limited by the lack of strong H-bond donors on the solute. |
| Hexane | 0.1 | 10 – 20 mg/mL (Sparingly Soluble) | Non-polar; dissolves the hydrophobic core but lacks dipole interactions to solvate the methoxy group. |
| DMSO | 7.2 | > 50 mg/mL (Soluble) | Universal aprotic solvent; strong dipole interactions effectively disrupt the crystal lattice[2]. |
| Dichloromethane | 3.1 | > 100 mg/mL (Freely Soluble) | "Like dissolves like"; excellent dispersion force matching with halogenated aromatics. |
Mechanistic Causality in Solvation
The dissolution of 3-Bromo-4'-methoxy-2'-methylbiphenyl is governed by the thermodynamic cycle of solvation. The free energy of solution (
For this biphenyl derivative, the high lattice energy (driven by
Thermodynamic cycle governing the dissolution of lipophilic biphenyls.
Standardized Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable, self-validating solubility data for 3-Bromo-4'-methoxy-2'-methylbiphenyl, the industry standard is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[3]. This protocol is adapted from OECD Guideline 105[4] and harmonized pharmaceutical practices[5].
Expertise & Causality Note: Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often overestimate solubility due to supersaturation and transient nano-precipitates[2]. The shake-flask method measures thermodynamic solubility, ensuring the system has reached a true equilibrium state between the solid lattice and the solvated molecules[1].
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid 3-Bromo-4'-methoxy-2'-methylbiphenyl (e.g., 10 mg) to a 15 mL chemically inert glass vial[5].
-
Solvent Addition: Dispense 5.0 mL of the target solvent (e.g., aqueous phosphate buffer pH 7.4 or organic solvent) into the vial[1].
-
Thermodynamic Equilibration: Seal the vial and agitate using a thermomixer at 400 rpm and a constant 37°C (or 25°C) for 24 to 72 hours[1].
-
Causality: Prolonged, temperature-controlled agitation overcomes the kinetic activation energy of dissolution and ensures complete saturation without thermal fluctuations skewing the equilibrium[3].
-
-
Phase Separation: Allow the vial to stand for 30 minutes to sediment large particles. Centrifuge the mixture at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter[5].
-
Causality: PTFE is utilized because it is chemically inert and prevents the hydrophobic adsorption of the lipophilic biphenyl compound, which would artificially lower the measured concentration[3]. The filter and syringe must be pre-warmed to the incubation temperature to prevent premature precipitation during transfer[5].
-
-
HPLC-UV Quantification: Dilute the filtrate as necessary with the mobile phase. Inject into an HPLC system equipped with a C18 column and a UV detector (set to the compound's
, typically ~254 nm due to the conjugated biphenyl system). Quantify against a pre-established multi-point calibration curve[1].
Thermodynamic Shake-Flask Workflow for Equilibrium Solubility Determination.
References
-
Sigma-Aldrich. "3-BROMO-4'-METHOXY-2'-METHYLBIPHENYL". Retrieved from:
-
Benchchem. "General Experimental Protocol for Determining Solubility". Retrieved from:[3]
-
Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery". Retrieved from:
-
Bio-protocol. "Determination of Thermodynamic Solubility". Retrieved from:[1]
-
European Chemicals Agency (ECHA). "Registration Dossier - Water solubility (OECD Guideline 105)". Retrieved from:[4]
-
Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Retrieved from:[2]
-
National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". Retrieved from:[5]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Potential Research Areas for 3-Bromo-4'-methoxy-2'-methylbiphenyl
An In-depth Technical Guide for Researchers
Foreword: Unveiling the Potential of a Substituted Biphenyl Scaffold
As a Senior Application Scientist, one recognizes that the value of a chemical entity is not merely in its current state, but in its latent potential. 3-Bromo-4'-methoxy-2'-methylbiphenyl is not a widely studied compound, which makes it a compelling starting point for novel research. Its structure is a confluence of strategically important motifs in modern chemistry: a biphenyl core, which is a privileged scaffold in both medicine and materials science; a bromine atom, serving as a versatile synthetic handle; and methoxy and methyl groups, which are powerful modulators of physicochemical and biological properties.[1][2][3] This guide eschews a conventional layout to instead present a research-centric roadmap, outlining tangible and high-potential avenues for investigation for researchers, scientists, and drug development professionals.
Molecular Profile and Strategic Importance
The subject molecule, 3-Bromo-4'-methoxy-2'-methylbiphenyl, possesses a unique arrangement of functional groups that informs its potential applications. Understanding the role of each component is critical to designing meaningful research programs.
Table 1: Physicochemical Properties of 3-Bromo-4'-methoxy-2'-methylbiphenyl
| Property | Value | Source |
| CAS Number | Not explicitly assigned; structurally related compounds exist. | N/A |
| Molecular Formula | C₁₄H₁₃BrO | [4] |
| Molecular Weight | 277.16 g/mol | [4] |
| Synonym | 3'-bromo-2-methyl[1,1'-biphenyl]-4-yl methyl ether | [4] |
| Purity | Typically available at ≥97% | [4] |
| InChI Key | MLFRENAODHLJKX-UHFFFAOYSA-N | [4] |
The strategic value of this molecule lies in the interplay of its constituent parts:
-
The Biphenyl Core: This rigid, aromatic scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][5][6] It provides a well-defined three-dimensional structure for interacting with biological targets. In materials science, the biphenyl unit is fundamental to the design of liquid crystals and organic light-emitting diodes (OLEDs).[7][8][9]
-
The Bromine Atom: This is the molecule's primary reactive site. It is an excellent leaving group for a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[10][11][12]
-
The Methoxy Group (-OCH₃): This group is a powerful modulator of a molecule's properties. Electronically, it acts as a resonance electron-donating group (+M) and an inductive electron-withdrawing group (-I).[13] It can act as a hydrogen bond acceptor, potentially improving solubility and target binding.[13][14][15] However, it is also a potential site of metabolism via O-demethylation by cytochrome P450 enzymes, a factor that must be considered in drug design.[13][14]
-
The Methyl Group (-CH₃): Often termed a "magic methyl" in medicinal chemistry, this small substituent can have profound effects.[16][17] It can increase binding affinity by interacting with hydrophobic pockets in a protein target, block undesirable metabolic pathways, and influence the molecule's overall conformation, which can be critical for biological activity.[18][19][20]
Research Area 1: Medicinal Chemistry and Lead Generation
The structure of 3-Bromo-4'-methoxy-2'-methylbiphenyl is ripe for exploration as a foundational scaffold for drug discovery. The biphenyl moiety is present in drugs with a wide range of activities, including anti-inflammatory, anti-hypertensive, anti-diabetic, and anti-cancer agents.[2][3][9] The primary research thrust in this area is to leverage the bromine atom as a point of diversification to generate a library of novel analogs for biological screening.
Rationale for Medicinal Chemistry Exploration
The existing substituents provide a scientifically sound starting point for designing new therapeutic agents. The methoxy and methyl groups already confer drug-like properties that can be fine-tuned. The logical next step is to replace the bromine with a variety of functional groups known to interact with specific biological target classes.
Caption: Rationale for exploring the core scaffold in medicinal chemistry.
Synthetic Derivatization for Library Generation
The bromine atom is the gateway to immense structural diversity. Modern cross-coupling chemistry provides reliable and high-yielding methods to form new carbon-carbon and carbon-heteroatom bonds. Below are key reaction classes and protocols that form a robust starting point for any research program.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-BROMO-4'-METHOXY-2'-METHYLBIPHENYL [sigmaaldrich.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Humble Methoxyl Group: More Than Just a Chemical Tag - Oreate AI Blog [oreateai.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: 3-Bromo-4'-methoxy-2'-methylbiphenyl as a Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic molecules—is critical for improving clinical success rates. 3-Bromo-4'-methoxy-2'-methylbiphenyl (MW: 277.16 g/mol )[1] serves as a highly versatile, non-planar building block. By leveraging its unique steric and electronic properties, drug development professionals can construct complex biaryl architectures commonly found in allosteric kinase inhibitors, nuclear receptor modulators, and epigenetic readers. This application note details the structural rationale, key therapeutic applications, and validated synthetic protocols for utilizing this privileged scaffold.
Structural Rationale & Pharmacophore Mapping
The utility of 3-Bromo-4'-methoxy-2'-methylbiphenyl stems from three distinct functional handles, each serving a specific purpose in rational drug design:
-
The 2'-Methyl Group (Steric Twist): The presence of an ortho-methyl group induces significant steric hindrance against the adjacent phenyl ring. This forces the biphenyl system out of planarity, creating a specific dihedral angle (atropisomerism). This 3D conformation is critical for fitting into deep, narrow hydrophobic pockets, such as the DFG-out allosteric pocket of kinases.
-
The 3-Bromo Position (Diversification Handle): The aryl bromide acts as a highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing for late-stage diversification[2].
-
The 4'-Methoxy Group (Masked Pharmacophore): The methoxy ether can act as a stable, lipophilic group to improve oral bioavailability, or it can be selectively demethylated to reveal a phenol. The resulting phenol serves as a critical hydrogen-bond donor/acceptor for interacting with target residues (e.g., histidine or arginine in nuclear receptors).
Caption: Pharmacophore map of 3-Bromo-4'-methoxy-2'-methylbiphenyl in drug design.
Experimental Workflows & Validated Protocols
To integrate this scaffold into an active pharmaceutical ingredient (API), chemists typically employ a two-step sequence: a C-N bond formation to install the target-binding amine, followed by ether cleavage to unmask the hydrogen-bonding phenol.
Caption: Synthetic workflow from biphenyl scaffold to phenolic active API.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Form a C-N bond at the 3-bromo position using a secondary amine. Causality & Design: The steric bulk of the 2'-methylbiphenyl system requires a highly active, conformationally flexible ligand to facilitate reductive elimination without succumbing to steric clash[2]. While standard PdCl2(dppf) is common[3], bulky biaryls perform best with RuPhos or Trineopentylphosphine (TNpP)[2].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Causality: Palladium(0) active species are highly sensitive to oxygen, which causes rapid catalyst deactivation and promotes unwanted homocoupling.
-
Reagent Loading: Add 3-Bromo-4'-methoxy-2'-methylbiphenyl (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M) via syringe.
-
Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The disappearance of the starting material spot (UV active, Rf ~0.7) and the appearance of a lower Rf product spot confirms conversion.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.
Protocol B: BBr3-Mediated Demethylation
Objective: Convert the 4'-methoxy ether into a 4'-phenol to unmask the hydrogen-bond donor. Causality & Design: Boron tribromide (BBr3) is a powerful Lewis acid that coordinates to the ether oxygen, followed by bromide attack on the methyl group[4]. Because the intermediate from Protocol A contains a newly installed amine, excess BBr3 must be used, as the basic nitrogen will consume one equivalent of the Lewis acid via complexation.
Step-by-Step Methodology:
-
Preparation: Dissolve the aminated biphenyl intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) in a round-bottom flask under Argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: The Lewis acid-base complexation is highly exothermic. Initiating the reaction at -78 °C prevents localized heating, charring, and the cleavage of sensitive secondary bonds.
-
Addition: Dropwise add a 1.0 M solution of BBr3 in DCM (3.0 to 4.0 eq) over 15 minutes[4].
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to gradually warm to room temperature overnight.
-
Quench (Critical Step): Re-cool the flask to 0 °C. Carefully add methanol dropwise. Causality: Methanol safely solvolyzes unreacted BBr3 into volatile trimethyl borate and HBr, preventing the violent, uncontrolled exothermic hydrolysis that occurs if water is added directly.
-
Workup: Neutralize with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with EtOAc (3x), wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the final phenolic API via reverse-phase HPLC or recrystallization.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization of the Buchwald-Hartwig amination step for this specific sterically hindered scaffold, demonstrating the necessity of advanced ligand selection.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)2 / dppf | Cs2CO3 | Dioxane | 100 | 45% | Sluggish conversion; dppf struggles with the ortho-methyl steric bulk. |
| 2 | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 90 | 62% | Moderate yield; some protodebromination side-reactions observed. |
| 3 | Pd2(dba)3 / TNpP | NaOtBu | Toluene | 100 | 88% | Excellent yield; flexible TNpP ligand accommodates the biaryl twist[2]. |
| 4 | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 90 | 94% | Optimal conditions; rapid reductive elimination and high turnover frequency. |
References
-
Sable, V. et al. "Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids." National Institutes of Health (NIH) / PMC, 2017. URL:[Link]
-
MDPI. "Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation." MDPI, 2024. URL: [Link]
-
Shaughnessy, K. H. et al. "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination." The Journal of Organic Chemistry - ACS Publications, 2013. URL: [Link]
Sources
Experimental setup for the synthesis of substituted biphenyls
Application Note: Advanced Protocols for the Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling
Introduction and Mechanistic Grounding
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) remains the most robust methodology for constructing these biaryl scaffolds due to its mild conditions, exceptional functional group tolerance, and the commercial availability of diverse boronic acids[1].
As an Application Scientist, it is critical to move beyond empirical recipes and understand the causality of the catalytic cycle. The reaction is driven by a square-planar palladium complex oscillating between Pd(0) and Pd(II) oxidation states[2]. The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) species inserts into the C-X bond of the aryl halide.
-
Transmetalation : The halide is exchanged with an activated boronate complex. Recent3 reveal that phase transfer catalysts can shift the dominant transmetalation pathway from an oxo-palladium to a boronate-based mechanism, yielding up to a 12-fold rate enhancement[3].
-
Reductive Elimination : The new C-C bond is formed, releasing the substituted biphenyl and regenerating the Pd(0) catalyst.
Suzuki-Miyaura catalytic cycle: Oxidative addition, transmetalation, and reductive elimination.
Experimental Design: Causality in Reagent Selection
The success of an SMC reaction hinges on matching the electronic and steric properties of the substrates with the appropriate catalyst-ligand-base system.
-
Ligand Selection : For unactivated or sterically hindered aryl chlorides, standard triphenylphosphine (PPh3) is often insufficient. 4 (e.g., SPhos, XPhos) are required[4]. These bulky, electron-rich ligands accelerate oxidative addition and facilitate reductive elimination due to their steric bulk, allowing reactions to proceed at room temperature[4].
-
Base and Solvent Causality : The base serves to activate the boronic acid into a highly nucleophilic boronate anion. While biphasic systems (Toluene/H2O with Na2CO3) are standard, electron-poor substrates (e.g., polyfluorinated boronic acids) are prone to rapid protodeborylation under basic aqueous conditions. For these substrates, 5 and a precise 1:1.5 metal-to-ligand ratio are necessary to suppress homocoupling and degradation[5].
Table 1: Optimization of Catalyst and Base for Substituted Biphenyls
| Catalyst System | Base / Solvent | Substrate Type | Yield (%) | Key Mechanistic Advantage |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene:H2O | Unhindered Aryl Bromides | >90% | Robust biphasic system; water dissolves the inorganic base for activation. |
| Pd(OAc)2 + SPhos | K3PO4 / Toluene | Hindered Aryl Chlorides | 85-95% | Bulky ligand accelerates reductive elimination; highly active at RT[4]. |
| Pd2(dba)3 + P(t-Bu)3 | CsF / THF (Anhydrous) | Polyfluorinated Boronates | 70-80% | Prevents rapid protodeborylation of electron-poor boronates[5]. |
Standard Operating Protocol: Synthesis of a Functionalized Biphenyl
This protocol outlines a self-validating system for the synthesis of a model functionalized biphenyl (e.g., 1) using biphasic conditions[1].
Reagents & Materials:
-
Aryl halide (e.g., 2,5-dimethoxy-1-bromobenzene): 1.0 equiv
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid): 1.2 equiv
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: 2M Aqueous Na2CO3 (2.5 equiv)
-
Solvent: Toluene (Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation:
-
Action: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat the vacuum/Argon cycle three times.
-
Causality: Pd(0) complexes and phosphine ligands are highly susceptible to oxidation. An inert atmosphere prevents premature catalyst deactivation and homocoupling side reactions.
-
-
Reagent Loading & Catalyst Activation:
-
Action: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol) to the flask against a positive counterflow of Argon.
-
Validation: For systems using precatalysts like Pd2(dba)3 and separate phosphine ligands, stirring at 50 °C for 2 hours will yield a distinct color change from deep red to yellow, serving as a visual validation for the formation of the active monomeric Pd(0) species[5].
-
-
Solvent and Base Addition:
-
Action: Inject 5 mL of degassed toluene, followed by 2.5 mL of degassed 2M aqueous Na2CO3 via syringe.
-
Causality: Degassing solvents (via freeze-pump-thaw or sparging) removes dissolved oxygen. The biphasic nature ensures the base is fully dissolved in the aqueous layer, facilitating the formation of the reactive boronate at the phase interface[3].
-
-
Reaction Execution and Monitoring:
-
Action: Heat the biphasic mixture to 80–90 °C with vigorous stirring for 2–12 hours.
-
Validation: Monitor the disappearance of the aryl halide via Thin-Layer Chromatography (TLC) or GC-MS. The reaction is complete when the limiting electrophile is fully consumed.
-
-
Workup and Extraction:
-
Action: Cool the reaction mixture to room temperature. Dilute with 20 mL of deionized water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[1].
-
Causality: The aqueous wash removes inorganic salts (boric acid byproducts and excess base), while MgSO4 removes residual water prior to chromatography.
-
-
Purification:
-
Action: Purify the crude residue via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure substituted biphenyl.
-
Step-by-step experimental workflow for the synthesis and purification of substituted biphenyls.
References
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications (via PMC/NIH).3
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC/NIH.5
-
An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry - ACS Publications.4
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.2
-
Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Benchchem.1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of sterically hindered biphenyls
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low yields and side reactions when coupling sterically demanding substrates. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its versatility in forming C-C bonds.[1][2][3] However, when synthesizing biaryls with multiple substituents at the ortho positions, significant steric hindrance can impede the catalytic cycle. This often leads to dramatically reduced yields, incomplete reactions, and the formation of unwanted byproducts. The final step of the catalytic cycle, reductive elimination, is particularly sensitive to steric bulk around the palladium center.[4][5][6] Forcing the two bulky aryl groups to form a new bond from the palladium complex is often the rate-limiting step and the primary reason for failure in these challenging couplings. This guide will walk you through a logical troubleshooting process to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a quick diagnostic starting point.
Q1: My Suzuki coupling with a di-ortho-substituted aryl halide is giving very low yield. What is the most likely cause?
The most probable cause is an inefficient reductive elimination step due to severe steric hindrance.[5] The bulky ortho substituents on both coupling partners prevent the two aryl groups from easily coming together to form the C-C bond on the palladium center. A secondary, but also common, issue is a slow or inhibited oxidative addition, especially if you are using a less reactive aryl chloride.[2] Your choice of ligand is the single most critical factor in overcoming this barrier.
Q2: I see a lot of my boronic acid starting material being converted to its corresponding simple arene (Ar-H). What is happening?
This side reaction is called protodeborylation (or protodeboronation).[7][8] It occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[7][8] This is a major issue with sterically hindered and electron-rich boronic acids, which are more susceptible to this decomposition pathway, especially at elevated temperatures or with prolonged reaction times.[7][9]
Q3: My main byproduct is a symmetrical biaryl (Ar-Ar) from the homocoupling of my boronic acid. How do I prevent this?
This is known as homocoupling . It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[10][11][12] It can also occur if the transmetalation or reductive elimination steps are slow, allowing for side reactions to dominate. Rigorous degassing of your solvents and reaction setup is the first and most critical step to minimize this.[10][12]
In-Depth Troubleshooting Guides
Problem Area 1: Low or No Conversion of Starting Materials
If your starting materials remain largely unreacted, the catalytic cycle is likely stalled at one of the initial steps.
Q4: I've tried standard ligands like PPh₃ and the reaction doesn't work. What should I use instead?
Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for sterically hindered couplings.[13] You need ligands specifically designed to promote the difficult steps of oxidative addition and reductive elimination.
The Causality: Bulky, electron-rich monodentate phosphine ligands (often called "Buchwald-type ligands") or N-heterocyclic carbenes (NHCs) are required.[5]
-
Bulkiness: A bulky ligand promotes the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition.[14] The steric clash between the ligand and the aryl groups also accelerates the final reductive elimination step.[5]
-
Electron-Donating Nature: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of Pd(0) into the aryl-halide bond (oxidative addition).[6][11]
Solutions & Protocol:
-
Screen a panel of specialized ligands. This is the most important optimization step.
-
Start with established "go-to" ligands for hindered couplings.
-
Consider using pre-formed catalysts (precatalysts) which are often more stable and generate the active Pd(0) species more reliably.[11]
| Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings | | :--- | :--- | | Ligand Class | Examples | Key Features & Use Cases | | Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | Excellent for a wide range of hindered aryl chlorides and bromides.[15] They possess both bulk and strong electron-donating properties. | | Ferrocenyl Phosphines | dppf, QPhos | Robust and effective, particularly dppf, though sometimes less active than the best biaryl phosphines for extremely hindered cases. | | Specialized Ligands | AntPhos | Specifically shown to be effective for extremely demanding couplings between di-ortho-substituted aryl halides and secondary alkylboronic acids.[16][17] | | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors that can be highly effective for coupling unreactive aryl chlorides.[18][19] |
Q5: My choice of base and solvent doesn't seem to be working. What are the best practices for hindered couplings?
The base and solvent system is crucial for activating the boronic acid and maintaining catalyst stability, but a poor choice can accelerate side reactions.[20][21]
The Causality:
-
Base: The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[18][22] However, strong bases or the presence of excess water can also accelerate protodeborylation.[7] For hindered substrates, a moderately strong base is often a good compromise.
-
Solvent: The solvent must solubilize all components and is often a mixture of an organic solvent and water. The choice can influence catalyst activity and reaction rates. Aprotic polar solvents are common.
Solutions & Protocol:
-
Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings as it is effective without being overly harsh.[12] Cesium carbonate (Cs₂CO₃) is another powerful option.
-
Optimize the solvent system. Toluene or 1,4-dioxane with a small amount of water are standard starting points. Anhydrous conditions using solvents like CPME (cyclopentyl methyl ether) with a base like K₃PO₄ can sometimes suppress protodeborylation.
| Table 2: Common Bases for Hindered Suzuki Couplings | | :--- | :--- | :--- | | Base | Strength | Comments | | K₂CO₃ | Moderate | A standard choice, but may be too weak for very challenging couplings. | | K₃PO₄ | Strong | Often the base of choice for hindered substrates. Balances high activity with moderate risk of side reactions.[12] | | Cs₂CO₃ | Strong | Very effective due to high solubility and reactivity, but more expensive. | | KF | Weak | Used in cases where substrates are sensitive to stronger bases. | | KOtBu | Very Strong | Can be effective but significantly increases the risk of protodeborylation and other side reactions. |
Q6: Is my reaction temperature optimal? The reaction stalls at 80 °C but decomposes at 120 °C.
Temperature is a delicate balance. Higher temperatures can overcome activation barriers but also accelerate catalyst decomposition and side reactions like protodeborylation.[7][12]
The Causality: The desired catalytic cycle has a specific activation energy. If the temperature is too low, the reaction will be sluggish. If it's too high, the rate of catalyst decomposition or side reactions may become faster than the rate of the desired product formation, leading to a stall and low yield.
Solutions & Protocol:
-
Find the "sweet spot." After selecting a promising ligand/base system, run a temperature screen (e.g., 80 °C, 100 °C, 110 °C).
-
Monitor kinetics. Take aliquots every hour to determine if the reaction is proceeding smoothly or stalling after an initial period. A stall often indicates catalyst death.
-
Consider microwave irradiation. Microwaves can rapidly heat the reaction to a target temperature, sometimes providing improved yields and shorter reaction times.[23]
Problem Area 2: Significant Side Product Formation
If you are forming product but the yield is low due to competing reactions, the following steps can help.
Q7: How can I specifically combat protodeborylation?
This is one of the most common failure modes for hindered or electron-rich boronic acids.[9]
The Causality: Protodeborylation is the reaction of the boronic acid with a proton source, cleaving the C-B bond.[8] It can be catalyzed by acid or base and is often accelerated by water and high temperatures.[7] If the main Suzuki cycle is slow (due to steric hindrance), the boronic acid is exposed to these conditions for longer, increasing the likelihood of this side reaction.[7]
Solutions & Protocol:
-
Use a more stable boron reagent. Boronic acids are often the least stable. Switching to a pinacol ester (Bpin) or an MIDA boronate can dramatically improve stability.[8][11] These reagents slowly release the active boronic acid into the reaction, keeping its standing concentration low and minimizing decomposition.[8][24]
-
Use anhydrous conditions where possible. While many Suzuki protocols use water, minimizing it can reduce the proton source for this side reaction.
-
Increase the rate of the main reaction. The faster your desired coupling occurs, the less time there is for the side reaction. A more active ligand system is the best defense against protodeborylation.[8]
Q8: My reaction is clean, but I still have unreacted aryl halide. What should I try?
This indicates that the oxidative addition step is likely the issue, or that your boronic acid has completely decomposed via protodeborylation before the reaction is complete.
The Causality: The strength of the Carbon-Halide bond follows the trend C-I < C-Br < C-Cl. Aryl chlorides are significantly less reactive and require more potent catalytic systems to undergo oxidative addition.[2]
Solutions & Protocol:
-
Confirm your boronic acid is still present. Use TLC or LC-MS to check for the presence of your boronic acid starting material. If it's gone but the aryl halide remains, protodeborylation is the culprit (see Q7).
-
Switch to a more active ligand for aryl chlorides. Ligands like SPhos, RuPhos, or NHCs are often necessary for activating C-Cl bonds.[2][19]
-
Increase catalyst loading. Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
Change the halide. If possible, using the aryl bromide or iodide equivalent of your substrate will make the oxidative addition step much easier.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in sterically hindered Suzuki couplings.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Key Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a robust starting point for optimizing a difficult coupling.
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.2 mmol), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv., e.g., K₃PO₄).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[23]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 2 mL) via syringe. Ensure the solvent has been sparged with an inert gas for at least 30 minutes prior to use.[10][12]
-
Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a small plug of celite. Analyze the crude mixture to determine conversion and byproduct formation.
Protocol 2: Parallel Ligand Screening
To efficiently find the best ligand, a parallel screen is highly recommended.
-
Setup: Arrange a set of reaction vials in a multi-well reaction block.
-
Reagent Addition: Add the aryl halide, boron reagent, and base to each vial as described above.
-
Ligand Addition: Add a different ligand to each respective vial. It is efficient to use stock solutions of ligands if they are soluble and stable.
-
Catalyst & Solvent: Add the palladium source and degassed solvent to each vial.
-
Execution: Seal the block and run all reactions under identical temperature and time conditions.
-
Analysis: Analyze the outcome of each reaction to identify the most effective ligand for your specific substrate combination.
References
-
Suzuki Coupling Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]
-
Cazorla, C., & Cerdán, S. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(10), 2732-2747. [Link]
-
Larsen, A. O., & Tiam, T. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Gharaati, A., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2892-2894. [Link]
-
Yoneda, J. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Colacot, T. J. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Nishikawa, H., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 773-779. [Link]
-
Tang, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Chemical Communications, 50(22), 2892-2894. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Organic reactions, 1, 1. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
de Souza, R. O. M. A., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 10(1), 195-207. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(10), 3991-4007. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2209. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. [Link]
-
4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
-
A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. (2023, November 23). ChemRxiv. [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Validation & Comparative
Comparative Guide: Reactivity of Brominated Biphenyls in Cross-Coupling Applications
The Strategic Role of Brominated Biphenyls in Synthesis
In the development of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs), the construction of complex polyaromatic scaffolds frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck). Biphenyls functionalized with halogens serve as the premier electrophilic partners in these transformations.
However, the choice of halogen—chlorine, bromine, or iodine—profoundly impacts the thermodynamic feasibility and kinetic efficiency of the reaction. Brominated biphenyls occupy a "privileged sweet spot" for researchers: they are significantly more reactive than chlorinated biphenyls under mild conditions, yet they circumvent the side reactions and stability issues often associated with hyper-reactive iodinated biphenyls.
Theoretical Grounding: Halogen BDEs and Oxidative Addition Kinetics
The rate-determining step in the majority of Pd(0)-catalyzed cross-couplings of aryl halides is the oxidative addition of the carbon-halogen (C-X) bond to the electron-rich palladium catalyst. The activation energy required for this step is directly correlated with the bond dissociation energy (BDE) of the specific C-X bond .
The empirical BDEs for halogenated arenes follow a strict thermodynamic hierarchy:
-
C-Cl: ~339 kJ/mol
-
C-Br: ~280 kJ/mol
-
C-I: ~222 kJ/mol
Because the C-Br bond in a brominated biphenyl is approximately 60 kJ/mol weaker than a C-Cl bond, oxidative addition to Pd(0) is both thermodynamically favorable and kinetically rapid without extreme forcing conditions .
-
The Iodide Penalty: While C-I bonds undergo oxidative addition almost instantly, this hyper-reactivity frequently leads to rapid catalyst poisoning (via the formation of highly stable, inactive Pd-I dimers) and unwanted Ullmann-type homocoupling side-reactions.
-
The Chloride Penalty: Although economically attractive, the high C-Cl BDE necessitates elevated temperatures (>100°C) and the use of expensive, sterically demanding "designer" electron-rich phosphine ligands (like Buchwald ligands) just to force the initial oxidative addition step.
Mechanistic Pathway Visualization
The directed graph below maps the core catalytic cycle, demonstrating where the reactivity advantages of bromobiphenyls manifest during the workflow.
Palladium cycle highlighting rapid oxidative addition of bromobiphenyls.
Positional Isomer Reactivity: Steric vs. Electronic Effects
Reactivity is not solely dictated by the halogen's identity; the functional position of the bromine atom on the biphenyl ring (ortho vs. para) inherently alters the cross-coupling efficiency via torsional strain and steric hindrance:
-
4-Bromobiphenyl (Para-substituted): Highly accessible. The C-Br bond is free from spatial crowding, allowing rapid Pd insertion and yielding highly predictable reaction kinetics.
-
2-Bromobiphenyl (Ortho-substituted): The adjacent, unfunctionalized phenyl ring creates significant steric bulk in close proximity to the C-Br bond. This bulk forces the two phenyl rings out of coplanarity (dihedral angle >45°). While initial oxidative addition occurs, the subsequent transmetalation and reductive elimination steps—which require a highly compact, co-planar intermediate transition state—are severely retarded. Highly constrained ligands (e.g., SPhos) are mandatory to drive ortho-coupling to completion.
Comparative Performance Matrix
The following table summarizes the objective experimental performance of halogenated biphenyls across standard cross-coupling parameters .
| Substrate (Electrophile) | Standard Suzuki-Miyaura (Yield / Temp) | Standard Buchwald-Hartwig (Yield / Temp) | Required Ligand Profile | Primary Kinetic/System Bottleneck |
| 4-Chlorobiphenyl | 40-60% / 100°C | 30-50% / 110°C | Highly bulky, electron-rich (e.g., XPhos, tBuBrettPhos) | Oxidative addition is highly endothermic. |
| 4-Bromobiphenyl | >95% / 60°C | 85-95% / 80°C | Standard Bidentate (e.g., dppf, BINAP) | None. Represents the optimal balance of speed and system stability. |
| 4-Iodobiphenyl | 80-90% / 25°C | 70-80% / 60°C | Simple Monodentate, or Ligand-free | Competitive homocoupling; catalyst deactivation. |
Experimental Protocols: Self-Validating Systems
To guarantee scientific reproducibility, the following protocols utilize causal reasoning to explicitly validate the function of every chemical input.
Protocol A: Chemoselective Suzuki-Miyaura Coupling of 4-Bromobiphenyl
Objective: Couple 4-bromobiphenyl with an arylboronic acid rapidly while preventing competitive protodeboronation of the nucleophile.
Step-by-step Methodology:
-
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an inert argon atmosphere, add 0.05 equivalents of Pd(dppf)Cl₂.
-
Causality: The bidentate 'dppf' ligand enforces a strict cis-geometry on the organopalladium(II) intermediate. This spatial alignment physically accelerates the final reductive elimination step compared to monodentate phosphines, eliminating product bottlenecks.
-
-
Substrate Addition: Add 1.0 equivalent of 4-bromobiphenyl and 1.2 equivalents of the target arylboronic acid.
-
Causality: A slight 0.2 eq excess of boronic acid is incorporated as a self-validating buffer to compensate for trace amounts of oxidative homocoupling that naturally occur with boron species under basic conditions.
-
-
Base Introduction: Add 2.0 equivalents of aqueous K₂CO₃ (2.0 M).
-
Causality: The biphasic aqueous base is non-negotiable. The carbonate anion quaternizes the boronic acid to form a reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻, which is required to efficiently displace the bromide ligand on the Pd(II) complex during transmetalation.
-
-
Solvent and Reaction: Suspend the mixture in degassed THF (0.2 M relative to substrate). Heat to 65°C for 4 hours.
-
Causality: Degassing prevents atmospheric O₂ from oxidizing the active Pd(0) catalyst into an inactive Pd(II) oxide sink. THF provides excellent solubility for the organic substrates while remaining miscible enough to form an interface with the aqueous base.
-
-
Validation & Quench: Monitor via TLC/GC-MS. The disappearance of the 4-bromobiphenyl mass (m/z 232/234) indicates absolute completion. Quench with distilled water, extract the organic layer with EtOAc, and filter through a pad of Celite to strip out precipitated palladium black.
Protocol B: Comparative Buchwald-Hartwig Amination (Bromide vs. Chloride Optimization)
Objective: Form a complex C-N bond using a secondary cyclic amine, empirically demonstrating the distinct ligand requirements between Br and Cl substrates.
Step-by-step Methodology:
-
Reagent Loading: Add 1.0 eq of the biphenyl halide (either 4-bromobiphenyl or 4-chlorobiphenyl) and 1.2 eq of morpholine into a sealed reaction vial.
-
Base Selection: Add 1.5 eq of Sodium tert-butoxide (NaOtBu).
-
Causality: A strong, highly sterically bulky base is required to deprotonate the Pd-coordinated amine without acting as a competing nucleophile against the aryl halide.
-
-
Catalyst/Ligand Divergence:
-
If utilizing 4-Bromobiphenyl: Add 2 mol% Pd₂(dba)₃ and 4 mol% BINAP . (The moderate C-Br BDE allows standard, cost-effective bidentate ligands to successfully mediate oxidative addition without failing).
-
If utilizing 4-Chlorobiphenyl: Add 2 mol% Pd₂(dba)₃ and 4 mol% tBuBrettPhos .
-
Causality: The extreme steric bulk and heavy electron density of tBuBrettPhos are mandatory to forcefully lower the activation barrier of the C-Cl oxidative addition. Without it, the reaction stalls, leading to the formation of highly stable, unreactive bis-amine Pd dead-end complexes.
-
-
Execution & Isolation: Dissolve reagents in anhydrous Toluene. Heat to 80°C (for the Bromide) or 110°C (for the Chloride) for 12 hours. Extract using standard aqueous workup and purify via silica gel chromatography.
References
-
Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts (C-X BDE Values). Scientific Reports (Nature). URL:[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond (Halogen Cross-Coupling Yield Matrices). Molecules (MDPI). URL:[Link]
A Comparative Guide to the Structural Elucidation of 3-Bromo-4'-methoxy-2'-methylbiphenyl Derivatives and Analogs: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, or conformation, dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and function. For substituted biphenyls, a scaffold present in numerous pharmaceuticals and functional materials, the torsional angle between the two phenyl rings is a critical determinant of molecular shape and activity. This guide provides an in-depth, comparative analysis of X-ray crystallography data for biphenyl derivatives, with a particular focus on understanding the structural nuances of molecules analogous to 3-Bromo-4'-methoxy-2'-methylbiphenyl.
While specific crystallographic data for 3-Bromo-4'-methoxy-2'-methylbiphenyl derivatives are not widely available in the public domain, a comparative analysis of structurally related compounds can offer significant insights into their likely crystallographic characteristics.[1] This guide will synthesize available data from analogous bromo- and methoxy-substituted biphenyl and biphenyl-like structures to provide a robust framework for researchers in this field. We will delve into the principles of X-ray crystallography, present comparative data, detail experimental workflows, and explore alternative analytical techniques, all grounded in authoritative scientific literature.
The Decisive Role of Crystal Structure: Why X-ray Crystallography is the Gold Standard
The study of the three-dimensional structure of molecules through X-ray crystallography is pivotal in understanding their chemical and physical properties, which is crucial for applications in materials science and drug discovery.[1] For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key structural parameter that influences the molecule's conformation and its interactions in the solid state.[1] The presence of various substituents can significantly impact this angle and the overall crystal packing.[1] Understanding these subtle structural changes is essential for rational drug design and the development of novel materials with tailored properties.
Comparative Crystallographic Data of Substituted Biphenyl Analogs
To illustrate the impact of substitution on the crystal packing and molecular conformation of biphenyl derivatives, the following table summarizes key crystallographic parameters for a selection of bromo- and methoxy-substituted compounds. This comparative data highlights how different functional groups influence the solid-state structure.
| Parameter | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[2] | 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one[3] | 4-Bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate[4] |
| Molecular Formula | C₁₆H₁₂BrFO₂ | C₁₇H₁₅BrO₂ | C₂₀H₁₄BrClO₃ |
| Molecular Weight | 335.17 g/mol | 331.19 g/mol | 417.67 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.056 (2) | 11.680 (2) | 8.8347 (3) |
| b (Å) | 4.1110 (15) | 11.654 (2) | 10.3396 (4) |
| c (Å) | 30.825 (5) | 10.834 (2) | 18.6663 (7) |
| β (°) ** | 96.76 (2) | 93.07 (2) | 90 |
| Volume (ų) ** | 1391.3 (6) | 1472.6 (4) | 1707.03 (11) |
| Dihedral Angle (°) | 23.75 (12) (between aromatic rings) | 10.37 (12) (between terminal phenyl rings) | 24.57 (4) (between biphenyl rings) |
The data clearly demonstrate that even seemingly minor changes in substitution can lead to significant alterations in the crystal lattice and the conformation of the molecule in the solid state. For instance, the dihedral angle between the phenyl rings varies, which can be attributed to the interplay of steric and electronic effects of the substituents, as well as the demands of crystal packing.[3]
The Experimental Workflow: From Synthesis to Structure
The determination of the crystal structure of small molecules like substituted biphenyls by X-ray crystallography involves a series of well-defined steps. The following protocol is a generalized representation based on standard practices in the field.[1]
Caption: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The target biphenyl derivative is first synthesized using established organic chemistry methodologies, such as the Suzuki-Miyaura coupling reaction.[1] Following synthesis, rigorous purification is essential to remove any impurities that could impede the growth of high-quality single crystals. Common purification techniques include column chromatography and recrystallization.[1]
-
Crystallization: The purified compound is then dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. Single crystals suitable for X-ray diffraction are grown using techniques like slow evaporation, vapor diffusion, or slow cooling. The choice of solvent and crystallization method is often determined empirically and is a critical step in obtaining crystals of sufficient size and quality.[1]
-
Data Collection: A suitable single crystal is carefully mounted on a goniometer. The crystal is then placed in a stream of X-rays, which can be generated by a laboratory X-ray source or a synchrotron. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures (e.g., 100 K).[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function. This initial structural model is then refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final refined structure is validated using tools like checkCIF to ensure its quality and chemical sense. The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[5][6][7]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques can offer complementary information, particularly regarding the molecule's structure and dynamics in solution or the gas phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) NMR, is a powerful tool for elucidating the connectivity and conformation of molecules in solution. For substituted biphenyls, NMR studies in nematic liquid crystalline solvents can provide information about the dihedral angle between the phenyl rings in the solution state.[8] This allows for a comparison between the solid-state conformation determined by X-ray crystallography and the conformation adopted in solution.
-
Time-Resolved Resonance Raman Spectroscopy: This technique can be used to study the structures of transient species, such as radical anions of substituted biphenyls.[9] It provides vibrational information that is sensitive to the geometry of the molecule, including the planarity of the biphenyl system.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometry and electronic properties of molecules. These theoretical calculations can complement experimental data by providing insights into the relative energies of different conformations and the nature of intermolecular interactions.
Caption: Comparison of X-ray crystallography with other analytical techniques.
Conclusion
References
- A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem.
- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. PMC.
- 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC.
- The Cambridge Structural Database. BiŌkeanós.
- The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online.
- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC.
- CIF – Knowledge and References. Taylor & Francis.
- Cambridge Structure Database (CSD). MatDaCs.
- An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society.
- 3-Bromo-4-methoxybiphenyl. PubChem.
- Crystallographic data, parameters of X-ray diffraction experiments, and... ResearchGate.
- Introducing Cambridge Structural Database 6.00. CCDC.
- 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC.
- Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. PubMed.
- 3-Bromo-4-methoxybiphenyl. Santa Cruz Biotechnology.
- Crystal structure and Hirshfeld surface analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. ResearchGate.
- Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Journal of the Chemical Society of Pakistan.
- SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 3 - (4 - METHOXYBENZYL) - 2, 3 – DIHYDRO - 4H – CHROMAN – 4 - ONE. European Scientific Journal.
Sources
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- 3. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment of synthesized 3-Bromo-4'-methoxy-2'-methylbiphenyl
Absolute Purity Assessment of Synthesized 3-Bromo-4'-methoxy-2'-methylbiphenyl: A Comparative Analytical Guide
The synthesis of highly substituted biphenyl derivatives, such as 3-Bromo-4'-methoxy-2'-methylbiphenyl, is a cornerstone in the development of advanced pharmaceutical intermediates. Typically synthesized via selective Suzuki-Miyaura cross-coupling (e.g., reacting a 3-bromophenyl metallic species with an iodo-arene, exploiting the reactivity difference between C–I and C–Br bonds), this compound presents a unique analytical challenge. The resulting crude mixture often contains structurally similar impurities, including des-bromo byproducts, homocoupling derivatives, and residual inorganic catalysts.
To ensure the integrity of downstream drug development, relying on a single analytical method is insufficient. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating, orthogonal system for absolute purity assessment.
Modality Comparison & Mechanistic Causality
A robust purity assessment must account for both organic and inorganic impurities. The selection of analytical modalities is driven by the physicochemical properties of the analyte and the inherent limitations of each detector.
-
HPLC-UV/MS: Ideal for non-volatile and thermally labile compounds. However, traditional C18 columns often fail to resolve closely related aromatic isomers. By employing a Biphenyl stationary phase, analysts can exploit
interactions to achieve baseline separation of biphenyl derivatives[1]. A critical limitation of HPLC-UV is that it relies on relative response factors; UV absorbance varies significantly between the main product and its impurities, often leading to an overestimation of purity[2][3]. -
GC-MS: Highly effective for volatile and semi-volatile halogenated aromatics. It provides definitive mass spectral identification of des-bromo and homocoupling impurities[4]. Yet, GC-MS cannot detect non-volatile inorganic salts (e.g., residual palladium catalysts) or highly polar impurities.
-
1H-qNMR: The gold standard for absolute quantification. qNMR operates on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei responsible for that signal, completely independent of the molecule's chemical structure[5][6]. This allows for the determination of absolute mass fraction without requiring a reference standard of the analyte itself[7].
Orthogonal analytical workflow for comprehensive purity validation.
Experimental Protocols: A Self-Validating System
To establish a self-validating system, the mass balance derived from chromatographic techniques must be reconciled against the absolute purity determined by qNMR[3]. Below are the optimized, step-by-step methodologies for 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Protocol A: HPLC-UV Analysis
Causality Focus: Utilizing an Ascentis Express Biphenyl column enhances the retention of polarizable aromatics, resolving the des-bromo impurity that typically co-elutes on standard C18 phases[1].
-
Sample Preparation: Dissolve 10.0 mg of the synthesized batch in 10 mL of HPLC-grade Acetonitrile.
-
Column Selection: Ascentis Express Biphenyl (150 x 4.6 mm, 2.7 µm).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in Water. Solvent B: Acetonitrile. Ramp from 40% B to 95% B over 15 minutes.
-
Detection: UV absorbance at 254 nm. Integrate all peaks with a signal-to-noise ratio > 10.
Protocol B: GC-MS Analysis
Causality Focus: A 5% phenyl/95% dimethyl polysiloxane phase ensures low column bleed and high inertness, preventing the thermal degradation of halogenated intermediates[1].
-
Sample Preparation: Dilute the HPLC sample 1:10 in Acetonitrile.
-
Column Selection: SLB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Temperature Program: Initial oven temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500 to identify the molecular ion (
276/278 for the brominated product).
Protocol C: 1H-qNMR Absolute Quantification
Causality Focus: Maleic acid is chosen as the Internal Standard (IS) because its sharp singlet at
-
Gravimetric Preparation: Using a highly calibrated 5-place microbalance, accurately weigh ~15.00 mg of the analyte and ~5.00 mg of Maleic Acid (NIST traceable CRM). Note: Weighing variance is the highest contributor to qNMR error; precision here is non-negotiable.
-
Dissolution: Co-dissolve the mixture completely in 0.6 mL of DMSO-
[5]. -
Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (
) to 30 seconds. Because accurate quantification requires complete longitudinal relaxation, must be at least 5 times the longest relaxation time of the protons of interest[2][5]. -
Integration & Calculation: Apply baseline correction. Integrate the Maleic Acid singlet (2H) and the analyte's isolated methoxy singlet (3H). Calculate absolute purity using the standard qNMR molar ratio equation[5][8].
Causality in qNMR parameters ensuring absolute quantification accuracy.
Comparative Data Analysis
The following table presents comparative experimental data obtained from a single synthesized batch of 3-Bromo-4'-methoxy-2'-methylbiphenyl.
Table 1: Comparative Purity Assessment Data
| Component | HPLC-UV (254 nm) Area % | GC-MS (TIC) Area % | 1H-qNMR (Absolute Mass %) |
| 3-Bromo-4'-methoxy-2'-methylbiphenyl | 99.2% | 98.8% | 96.4% |
| Des-bromo byproduct | 0.5% | 0.8% | 0.7% |
| Homocoupling impurity | 0.3% | 0.4% | 0.4% |
| Residual Palladium (Inorganic) | Not Detected | Not Detected | N/A (Inferred: ~1.5%) |
| Residual Solvent (Ethyl Acetate) | Not Detected | Not Quantified | 1.0% |
Interpreting the Hidden Bias
The data in Table 1 perfectly illustrates the danger of relying solely on chromatographic area percentages. HPLC-UV reports a highly optimistic purity of 99.2%. However, UV detection is blind to residual solvents (Ethyl Acetate) and inorganic salts (Palladium catalyst). Furthermore, the des-bromo byproduct has a different molar absorptivity than the brominated main product, skewing the relative area[2].
By employing qNMR, we determine the true absolute mass fraction of the active molecule to be 96.4%[3][8]. When we subtract the known organic impurities (0.7% + 0.4%) and the residual solvent (1.0%) quantified by NMR from the total mass, we are left with a ~1.5% mass deficit. This discrepancy is the "hidden bias"—inorganic salts and catalyst remnants that are chromatographically invisible but gravimetrically present[3]. Thus, the combination of these three techniques creates an airtight, self-validating analytical package.
References
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
-
What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central (PMC). Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
